molecular formula C36H52P2 B1604333 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl CAS No. 255897-36-0

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Cat. No.: B1604333
CAS No.: 255897-36-0
M. Wt: 546.7 g/mol
InChI Key: BSSFMHHLTVJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is an organophosphorus compound widely used as a ligand in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with dicyclohexylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene. The reaction conditions usually require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

    Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and alkylating agents are used.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is extensively used in scientific research, particularly in:

    Chemistry: As a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.

    Biology: In the study of enzyme mimetics and metalloproteins.

    Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.

Mechanism of Action

The compound exerts its effects primarily through the formation of coordination complexes with transition metals. These complexes act as catalysts, lowering the activation energy of various chemical reactions. The phosphine ligands stabilize the metal center and facilitate the transfer of electrons, enhancing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
  • Bis(2-diphenylphosphinoethyl)phenylphosphine
  • 1,2-Bis(2,6-dimethylphenylphosphino)ethane

Uniqueness

2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is unique due to its bulky cyclohexyl groups, which provide steric hindrance and enhance the stability of the metal complexes. This property makes it particularly effective in catalytic applications where selectivity and stability are crucial.

Properties

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSFMHHLTVJPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648049
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255897-36-0
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Biphenyldiylbis(dicyclohexylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Reactant of Route 3
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.